molecular formula C12H13ClF3NO2 B8159249 N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8159249
M. Wt: 295.68 g/mol
InChI Key: JLYSVCUZELDDTD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethoxy group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents for these steps include chlorinating agents like thionyl chloride and trifluoromethoxy sources such as trifluoromethyl ethers.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols; electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine

Uniqueness

N-(3-Chloro-4-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is unique due to its specific combination of a chloro-substituted phenyl ring and a trifluoromethoxy group attached to a tetrahydropyran ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[3-chloro-4-(trifluoromethoxy)phenyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c13-10-7-9(17-8-3-5-18-6-4-8)1-2-11(10)19-12(14,15)16/h1-2,7-8,17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYSVCUZELDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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